CLK8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

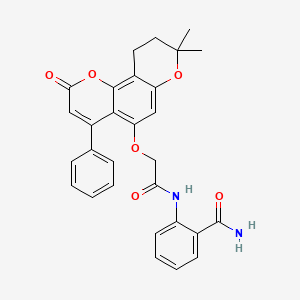

2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELPNHVEDZZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Role of CDK8 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression, exerting its influence through the Mediator complex and direct phosphorylation of transcription factors. Initially identified as a transcriptional repressor, a growing body of evidence now firmly establishes its role as a coactivator in numerous signaling pathways pivotal to both normal physiology and disease, particularly cancer. This technical guide provides an in-depth exploration of the mechanism of action of CDK8, its multifaceted involvement in key cellular signaling cascades, and its validation as a promising therapeutic target. Detailed experimental protocols and quantitative data on small molecule inhibitors are presented to facilitate further research and drug discovery efforts in this area.

Introduction

Cyclin-dependent kinase 8 (CDK8) is a serine-threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the multiprotein Mediator complex. The Mediator complex acts as a molecular bridge, conveying regulatory signals from DNA-binding transcription factors to the RNA polymerase II (Pol II) machinery, thereby controlling gene expression. While the core Mediator complex is generally required for transcription, the CDK8 module can dynamically associate and dissociate, leading to either positive or negative regulation of transcription in a context-dependent manner. This dual functionality has positioned CDK8 as a key signaling node and a subject of intense investigation.

Mechanism of Action of CDK8

The primary mechanism of action of CDK8 involves the regulation of transcription through two principal routes:

-

As a component of the Mediator Complex: The CDK8 module, also comprising MED12 and MED13, can influence the conformation of the Mediator complex, thereby affecting its interaction with RNA Pol II. In some contexts, the presence of the CDK8 module is associated with transcriptional repression by sterically hindering the binding of Pol II to the promoter. Conversely, in other settings, CDK8 can phosphorylate components of the basal transcription machinery to promote transcriptional initiation and elongation.

-

Direct Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, thereby modulating their activity, stability, and subcellular localization. This function can occur both within and outside of the Mediator complex. Key transcription factors targeted by CDK8 include members of the STAT, SMAD, p53, and Wnt/β-catenin signaling pathways.[1][2]

Role in Key Signaling Pathways

CDK8 plays a significant role in a multitude of signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Signaling

In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes involved in cell proliferation. CDK8 has been identified as a potent oncogene in colorectal cancer, where it is often amplified and required for β-catenin-dependent transcription.[2] CDK8 is recruited to Wnt-responsive genes and promotes the transcriptional activity of the β-catenin/TCF complex.

STAT Signaling

CDK8 is a critical regulator of the STAT (Signal Transducer and Activator of Transcription) signaling pathway, particularly in response to interferon-gamma (IFNγ). CDK8 directly phosphorylates STAT1 on serine 727, a modification that is essential for the full transcriptional activity of STAT1 and the induction of antiviral gene expression.

TGF-β/SMAD Signaling

In the Transforming Growth Factor-beta (TGF-β) pathway, CDK8 can enhance the transactivation potential of SMAD transcription factors. By phosphorylating SMADs, CDK8 can promote their interaction with co-activators, leading to the expression of genes involved in cell differentiation and growth arrest.

p53 Signaling

CDK8 also functions as a coactivator in the p53 tumor suppressor pathway. It is required for the robust expression of p53 target genes, such as the cell cycle inhibitor p21, thereby contributing to p53-mediated cell cycle arrest and apoptosis.

Notch Signaling

In the Notch signaling pathway, CDK8, in partnership with Cyclin C, phosphorylates the Notch intracellular domain (NICD). This phosphorylation event promotes the subsequent ubiquitination and degradation of the NICD, thereby turning off Notch signaling.

CDK8 as a Therapeutic Target

The dysregulation of CDK8 activity is implicated in the pathogenesis of numerous cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML). Its role in promoting oncogenic transcriptional programs has made it an attractive target for the development of small molecule inhibitors.

Small Molecule Inhibitors of CDK8

A number of potent and selective CDK8 inhibitors have been developed and are being investigated in preclinical and clinical studies. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of CDK8 and preventing the phosphorylation of its substrates.

Table 1: Quantitative Data for Selected CDK8 Inhibitors

| Compound | Target(s) | IC50 (nM) vs CDK8 | IC50 (nM) vs CDK19 | Reference Compound |

| Cortistatin A | CDK8, CDK19 | 0.2 | 0.3 | Natural Product |

| Senexin A | CDK8, CDK19 | 35 | 110 | |

| Senexin B | CDK8, CDK19 | 10 | 20 | |

| BI-1347 | CDK8, CDK19 | 1.3 | 2.5 | |

| JH-XII-136 | CDK8, CDK19 | 5.0 | Not Reported | |

| CCT251545 | CDK8, CDK19 | <10 | Not Reported | |

| BMS-265246 | CDK8, CDK19 | <10 | Not Reported | |

| K03861 | CDK8, CDK19 | <10 | Not Reported |

Experimental Protocols

In Vitro Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to CDK8.

Materials:

-

CDK8/cyclin C enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Tracer (Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor)

-

Kinase Buffer

-

Test Compounds

Procedure:

-

Prepare a 3X solution of the test compound in kinase buffer.

-

Prepare a 3X solution of the CDK8/cyclin C and Eu-anti-Tag Antibody mixture in kinase buffer.

-

Prepare a 3X solution of the Tracer in kinase buffer.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X Tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the test compound concentration to determine the IC50 value.

Cell-Based Assay for CDK8 Activity (Western Blot for pSTAT1)

This protocol describes a method to assess the activity of CDK8 in cells by measuring the phosphorylation of its substrate, STAT1, at Serine 727.

Materials:

-

Cell line of interest (e.g., HCT116)

-

CDK8 inhibitor

-

Interferon-gamma (IFNγ)

-

Cell lysis buffer

-

Primary antibodies: anti-pSTAT1 (Ser727), anti-STAT1, anti-CDK8, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the CDK8 inhibitor or vehicle control for 1-2 hours.

-

Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and a loading control (e.g., GAPDH).

Visualizations

Caption: Overview of CDK8's role in major signaling pathways.

Caption: Experimental workflow for a TR-FRET based CDK8 kinase assay.

Conclusion

CDK8 is a multifaceted kinase that plays a pivotal, context-dependent role in the regulation of transcription. Its involvement in key oncogenic signaling pathways has established it as a high-value target for cancer therapy. The development of potent and selective CDK8 inhibitors is a promising avenue for novel therapeutic interventions. The technical information and experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further unravel the complexities of CDK8 biology and accelerate the development of innovative treatments.

References

CLK8: A Specific Inhibitor of the Core Circadian Protein CLOCK

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and metabolic processes. The core of this molecular clock is a transcription-translation feedback loop, in which the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) plays a pivotal role as the primary positive regulator. Dysregulation of the circadian rhythm has been implicated in a variety of pathologies, including metabolic syndromes, mood disorders, and cancer, making the core clock machinery an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of CLK8, a small molecule identified as a specific inhibitor of CLOCK. This compound disrupts the crucial interaction between CLOCK and BMAL1, leading to a modulation of the circadian rhythm. This guide details the mechanism of action of this compound, presents its effects in both in vitro and in vivo models, and provides detailed experimental protocols for its characterization.

Introduction to CLOCK and the Circadian Rhythm

The mammalian circadian clock is a complex molecular oscillator that generates approximately 24-hour rhythms in gene expression, physiology, and behavior. The master pacemaker is located in the suprachiasmatic nucleus (SCN) of the hypothalamus, which synchronizes peripheral clocks present in virtually all tissues. At the heart of this mechanism is a transcription-translation feedback loop. The CLOCK-BMAL1 heterodimer binds to E-box elements in the promoters of target genes, including the Period (Per) and Cryptochrome (Cry) genes, activating their transcription. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus forming a negative feedback loop that generates a daily rhythm.

Given its central role, the CLOCK-BMAL1 complex is a prime target for small molecules designed to modulate circadian function. This compound is a novel small molecule that has been identified as a specific binder to CLOCK, thereby interfering with its activity.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the circadian clock through a specific and direct mechanism of action. It has been shown to bind directly to the CLOCK protein.[1] This binding event interferes with the formation of the functional CLOCK-BMAL1 heterodimer. By disrupting this interaction, this compound effectively reduces the transcriptional activation of downstream clock-controlled genes.[1][2] Furthermore, this compound has been observed to interfere with the nuclear translocation of CLOCK, further dampening its activity.[1][2][3] The overall effect of this compound is a reduction in the nuclear levels of functional CLOCK, which in turn stabilizes the negative arm of the feedback loop, leading to an enhanced amplitude of the circadian rhythm without altering the period length.[1][4]

Signaling Pathway of CLOCK and Inhibition by this compound

Caption: Mechanism of this compound action on the core circadian clock machinery.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound in various experimental settings. While specific IC50 or EC50 values for the disruption of the CLOCK-BMAL1 interaction have not been explicitly published, the effective concentration ranges from in vitro studies provide a strong indication of its potency.

| Parameter | Value/Range | Cell Line/System | Comments | Reference |

| In Vitro Activity | ||||

| Effective Concentration (CLOCK-BMAL1 Interaction) | 10 - 40 µM | HEK293T cells | Reduces the amount of BMAL1 co-immunoprecipitated with CLOCK in a dose-dependent manner. | [1] |

| Effective Concentration (Circadian Rhythm Amplitude) | 10 - 40 µM | U2OS and NIH 3T3 cells | Enhances the amplitude of the Bmal1-dLuc signal in a dose-dependent manner with no change in the period. | [2][5][6] |

| Cell Viability | >80% at 40 µM | U2OS cells | This compound showed no significant toxicity at the maximum concentration tested. | [1][7] |

| In Vivo Activity | ||||

| Single Dose (Efficacy) | 25 mg/kg (i.p.) | C57BL/6J mice | Decreased nuclear CLOCK levels in the liver. | [1][2] |

| Single Dose (Toxicity) | No mortality or clinical signs at 5 and 25 mg/kg. | C57BL/6J mice | Higher doses of 300 and 1000 mg/kg were also tested in a single-dose toxicity study. | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction

This assay is used to assess the effect of this compound on the interaction between CLOCK and BMAL1 in a cellular context.

Objective: To determine if this compound disrupts the protein-protein interaction between CLOCK and BMAL1.

Materials:

-

HEK293T cells

-

Plasmids: pBIND-hCLOCK (expressing CLOCK fused to the GAL4 DNA-binding domain), pACT-mBMAL1 (expressing BMAL1 fused to the VP16 activation domain), pG5-luc (luciferase reporter plasmid with GAL4 binding sites), and pRL-TK (Renilla luciferase for normalization).

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well cell culture plates

-

This compound compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to attach overnight.

-

Prepare the transfection mix containing 50 ng of pBIND-hCLOCK, 50 ng of pACT-mBMAL1, 50 ng of pG5-luc, and 0.5 ng of pRL-TK per well, following the manufacturer's protocol for the transfection reagent.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

Following transfection, treat the cells with different concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (e.g., 0.5% DMSO).

-

Incubate the cells with the compound for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A decrease in the normalized luciferase activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.

Workflow for Mammalian Two-Hybrid Assay

Caption: Experimental workflow for the mammalian two-hybrid assay.

Real-time Monitoring of Circadian Rhythm using a Luciferase Reporter

This assay is used to evaluate the effect of this compound on the dynamics of the cellular circadian clock.

Objective: To determine the effect of this compound on the amplitude and period of the circadian rhythm.

Materials:

-

U2OS cells stably expressing a Bmal1-dLuc reporter construct (luciferase gene driven by the Bmal1 promoter).

-

35-mm cell culture dishes.

-

Synchronization agent (e.g., dexamethasone).

-

This compound compound.

-

Real-time luminescence monitoring system (e.g., LumiCycle).

Protocol:

-

Plate the U2OS-Bmal1-dLuc cells in 35-mm dishes and grow to confluency.

-

Synchronize the cells by treating them with 100 nM dexamethasone for 2 hours.

-

After synchronization, replace the medium with fresh recording medium containing different concentrations of this compound (e.g., 0, 10, 20, 40 µM).

-

Place the dishes in a real-time luminescence monitoring system and record the luminescence signal every 10 minutes for 4-6 days.

-

Analyze the resulting luminescence data to determine the period and amplitude of the circadian rhythm for each condition. An increase in the amplitude of the luminescence rhythm without a significant change in the period indicates a positive effect of this compound on the circadian clock.

In Vivo Administration of this compound in Mice

This protocol outlines the procedure for administering this compound to mice to study its in vivo effects on the circadian clock.

Objective: To assess the effect of this compound on the levels and subcellular localization of CLOCK in the liver.

Materials:

-

C57BL/6J mice.

-

This compound compound.

-

Vehicle solution (e.g., 5% DMSO, 30% PEG300 in saline).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Equipment for tissue harvesting and processing.

Protocol:

-

Acclimate the mice to a 12-hour light/12-hour dark cycle for at least two weeks.

-

Prepare the this compound solution in the vehicle at the desired concentration (e.g., to deliver 25 mg/kg).

-

Administer a single i.p. injection of this compound or vehicle to the mice at a specific Zeitgeber time (ZT).

-

At a predetermined time point post-injection (e.g., 6 hours), euthanize the mice.[8]

-

Immediately dissect the liver and snap-freeze it in liquid nitrogen for subsequent analysis.

-

For analysis, liver tissue can be homogenized to prepare whole-cell lysates or subjected to subcellular fractionation to isolate nuclear and cytoplasmic proteins.

-

Analyze the protein levels of CLOCK, BMAL1, and other clock components in the different fractions by Western blotting. A decrease in the nuclear abundance of CLOCK in the this compound-treated mice would confirm its in vivo activity.

Conclusion

This compound represents a valuable research tool for the study of the circadian clock and holds potential as a starting point for the development of therapeutics for circadian rhythm-related disorders. Its specific mechanism of action, targeting the core CLOCK-BMAL1 interaction, provides a direct means of modulating the amplitude of the circadian oscillator. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of this compound and other CLOCK inhibitors. Further studies are warranted to fully elucidate the therapeutic window and potential applications of this promising compound.

References

- 1. youtube.com [youtube.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude | Aperta [aperta.ulakbim.gov.tr]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of CLK8 on the Core Circadian CLOCK-BMAL1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock, responsible for regulating a vast array of physiological processes, is orchestrated by a core transcriptional feedback loop. Central to this mechanism is the heterodimeric complex of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). The interaction between these two proteins is a critical checkpoint for the regulation of circadian rhythms. This technical guide delves into the effects of CLK8, a small molecule inhibitor, on the CLOCK-BMAL1 interaction. Through a comprehensive review of existing literature, we present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals in the field of circadian biology and drug development, providing a foundational understanding of this compound's mechanism of action and its potential as a tool to modulate circadian rhythms.

Introduction to the CLOCK-BMAL1 Complex and Circadian Rhythm

The mammalian circadian clock is a self-sustaining oscillator that generates near 24-hour rhythms in behavior, physiology, and metabolism. The core of this molecular clock is a transcription-translation feedback loop. The positive arm of this loop is driven by the heterodimerization of two basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors: CLOCK and BMAL1.[1] This complex binds to E-box enhancer elements in the promoters of target genes, including the Period (Per1/2/3) and Cryptochrome (Cry1/2) genes, activating their transcription. The protein products of Per and Cry then form a repressive complex that translocates back into the nucleus to inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus forming the negative feedback loop that generates circadian oscillations.[1]

Given its central role, the CLOCK-BMAL1 interaction represents a key target for pharmacological modulation of the circadian clock. Dysregulation of this intricate timing system has been linked to a variety of pathologies, including metabolic disorders, sleep disorders, and cancer. Small molecules that can specifically target and modulate the CLOCK-BMAL1 interaction are therefore of significant interest for both basic research and therapeutic development.

This compound: A Small Molecule Modulator of the CLOCK-BMAL1 Interaction

This compound is a small molecule that was identified through a structure-based virtual screen of approximately two million compounds.[2] It was selected for its predicted ability to bind to CLOCK at the interface where it interacts with BMAL1.[2] Subsequent experimental validation has confirmed that this compound directly binds to CLOCK and disrupts its interaction with BMAL1.[2][3][4][5] This disruption leads to a series of downstream effects on the circadian clock machinery, most notably an enhancement of the amplitude of circadian rhythms without a significant change in the period length.[2][6]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| In Vitro Efficacy | |||

| Effective Concentration Range | 10 - 40 µM | U2OS and NIH 3T3 cells | [2][5] |

| Effect on CLOCK-BMAL1 Interaction | Dose-dependent reduction | HEK293T cells | [2][5] |

| Effect on Circadian Amplitude | Dose-dependent enhancement | U2OS and NIH 3T3 cells | [2][5] |

| Effect on Circadian Period | No significant change | U2OS and NIH 3T3 cells | [2] |

| In Vivo Efficacy | |||

| Effective Dose | 25 mg/kg (intraperitoneal) | C57BL/6J mice | [5][6] |

| Effect on Nuclear CLOCK Levels in Liver | Decrease | C57BL/6J mice | [5] |

| Binding Affinity | |||

| Predicted Binding Affinity (in silico) | -7 to -10 kcal/mol | CLOCK protein | [7] |

Mechanism of Action of this compound

This compound exerts its effects by directly interfering with the formation of the functional CLOCK-BMAL1 heterodimer. The proposed mechanism of action is as follows:

-

Binding to CLOCK: this compound binds to a specific pocket on the CLOCK protein, which is critical for its interaction with BMAL1.[2][6]

-

Disruption of CLOCK-BMAL1 Interaction: This binding event sterically hinders or induces a conformational change in CLOCK that prevents its stable association with BMAL1.[2]

-

Inhibition of Nuclear Translocation: The formation of the CLOCK-BMAL1 heterodimer is a prerequisite for the efficient nuclear import of CLOCK. By disrupting this interaction, this compound reduces the amount of CLOCK that can translocate into the nucleus.[2][5]

-

Modulation of Gene Transcription: With reduced nuclear CLOCK, the transcriptional activation of downstream E-box-containing genes, including Per and Cry, is attenuated. This leads to a stabilization of the negative arm of the feedback loop, resulting in a more robust and higher-amplitude circadian oscillation.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the CLOCK-BMAL1 pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the CLOCK-BMAL1 interaction.

Mammalian Two-Hybrid Assay for Screening

This assay was used as an initial screen to identify compounds that disrupt the CLOCK-BMAL1 interaction.[2]

-

Principle: The assay relies on the reconstitution of a functional transcription factor upon the interaction of two proteins of interest. One protein is fused to a DNA-binding domain (DBD), and the other to a transcriptional activation domain (AD). Interaction between the two proteins brings the DBD and AD into proximity, driving the expression of a reporter gene.

-

Protocol Outline:

-

Plasmid Construction:

-

CLOCK is cloned into a vector containing the GAL4 DNA-binding domain (pBIND).

-

BMAL1 is cloned into a vector containing the VP16 activation domain (pACT).

-

-

Transfection: HEK293T cells are co-transfected with the pBIND-CLOCK, pACT-BMAL1, and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound or vehicle control.

-

Reporter Gene Assay: After a defined incubation period, cells are lysed, and the activity of the reporter enzyme is measured. A decrease in reporter activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.

-

Co-Immunoprecipitation (Co-IP) for Interaction Validation

Co-IP was used to confirm the disruptive effect of this compound on the CLOCK-BMAL1 interaction.[2]

-

Principle: This technique is used to study protein-protein interactions. An antibody against a specific protein (the "bait") is used to pull down the entire protein complex from a cell lysate. The presence of other proteins (the "prey") in the immunoprecipitated complex is then detected by Western blotting.

-

Protocol Outline:

-

Cell Culture and Transfection: HEK293T cells are transfected with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.

-

Compound Treatment: Cells are treated with different concentrations of this compound (e.g., 10 µM and 40 µM) or a vehicle control.

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody-conjugated beads to capture FLAG-CLOCK and its interacting partners.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both FLAG (to detect CLOCK) and BMAL1 to assess the amount of co-immunoprecipitated BMAL1. A reduction in the BMAL1 band intensity in this compound-treated samples compared to the control indicates a disruption of the interaction.

-

Experimental Workflow Diagram

Caption: Workflow for the identification and characterization of this compound.

Real-Time Luciferase Reporter Assay for Circadian Rhythm Monitoring

This assay is used to monitor the real-time dynamics of the circadian clock in living cells.[2]

-

Principle: A luciferase reporter gene is placed under the control of a clock-controlled promoter, such as the Bmal1 promoter. The rhythmic expression of the promoter drives the rhythmic production of luciferase, and the resulting bioluminescence can be continuously measured.

-

Protocol Outline:

-

Cell Line Generation: U2OS or NIH 3T3 cells are stably transfected with a lentiviral vector containing the Bmal1-dLuc reporter construct.

-

Cell Culture and Synchronization: Cells are grown to confluence and then synchronized with a pulse of dexamethasone (e.g., 100 nM for 2 hours).

-

Compound Treatment: After synchronization, the medium is replaced with a recording medium containing luciferin and the desired concentration of this compound or vehicle.

-

Bioluminescence Recording: The plate is placed in a luminometer, and bioluminescence is recorded at regular intervals (e.g., every 10 minutes) for several days.

-

Data Analysis: The resulting time-series data is analyzed to determine the period, amplitude, and phase of the circadian rhythm. An increase in the amplitude of the oscillations in this compound-treated cells demonstrates its effect on the clock.

-

Subcellular Localization of CLOCK

Immunofluorescence microscopy is used to visualize the subcellular distribution of CLOCK and assess the effect of this compound on its nuclear translocation.

-

Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody specific to CLOCK. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

-

Protocol Outline:

-

Cell Culture and Treatment: U2OS cells are grown on coverslips and treated with this compound (e.g., 20 µM) or vehicle for a specified time.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against CLOCK, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is stained with DAPI.

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The relative fluorescence intensity of CLOCK in the nucleus versus the cytoplasm is quantified to determine the effect of this compound on its nuclear localization. A decrease in the nuclear-to-cytoplasmic ratio of CLOCK fluorescence indicates inhibition of nuclear translocation.

-

In Vivo Analysis in Mice

To assess the effects of this compound in a living organism, studies are conducted in mice.[5]

-

Protocol Outline:

-

Animal Model: C57BL/6J mice are used.

-

Compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.

-

Tissue Collection: At specific time points after injection, mice are euthanized, and liver tissue is collected.

-

Subcellular Fractionation: The liver tissue is homogenized and subjected to differential centrifugation to separate the nuclear and cytoplasmic fractions.

-

Western Blot Analysis: The protein levels of CLOCK, BMAL1, and other clock proteins in the nuclear and cytoplasmic fractions are determined by Western blotting to assess the in vivo effect of this compound on CLOCK's nuclear localization.

-

Conclusion and Future Directions

This compound has emerged as a valuable chemical probe for dissecting the molecular intricacies of the circadian clock. Its ability to specifically disrupt the CLOCK-BMAL1 interaction provides a powerful tool to study the consequences of modulating the positive arm of the circadian feedback loop. The enhancement of circadian amplitude by this compound without altering the period length is a particularly interesting finding, with potential therapeutic implications for conditions associated with dampened circadian rhythms, such as aging and certain metabolic and mood disorders.

Future research should focus on further characterizing the downstream effects of this compound on the transcriptome and proteome to gain a more comprehensive understanding of its impact on circadian-controlled physiological processes. Additionally, structure-activity relationship studies could lead to the development of even more potent and specific second-generation inhibitors of the CLOCK-BMAL1 interaction. Ultimately, the continued study of compounds like this compound will not only advance our fundamental knowledge of circadian biology but may also pave the way for novel chronotherapeutic strategies.

References

- 1. BMAL1-dependent circadian oscillation of nuclear CLOCK: posttranslational events induced by dimerization of transcriptional activators of the mammalian clock system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Clock-scan" protocol for image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CLK8 in Modulating Circadian Rhythm Amplitude: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock is an endogenous timekeeping mechanism that orchestrates a multitude of physiological and behavioral processes in a roughly 24-hour cycle. The amplitude of these rhythms is a critical determinant of a robust and healthy circadian system. Dysregulation of circadian amplitude has been linked to various pathologies, including metabolic disorders, sleep disturbances, and an increased risk of cancer. A key player in the core clock machinery is the transcriptional activator complex formed by CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1). This whitepaper provides an in-depth technical overview of a small molecule, CLK8, that has been identified as a modulator of circadian rhythm amplitude. This compound acts by disrupting the protein-protein interaction between CLOCK and BMAL1, leading to an enhancement of circadian amplitude without altering the period length. This document details the mechanism of action of this compound, presents quantitative data from key experiments, provides detailed experimental protocols for its characterization, and visualizes the involved signaling pathways and experimental workflows.

Introduction to the Circadian Clock and the Role of Amplitude

The mammalian circadian clock is a complex network of interlocking transcriptional-translational feedback loops that drive rhythmic gene expression.[1] At the core of this machinery, the heterodimer of CLOCK and BMAL1 binds to E-box elements in the promoters of target genes, including the Period (Per1/2/3) and Cryptochrome (Cry1/2) genes, activating their transcription.[1] The PER and CRY proteins then translocate to the nucleus, where they inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop.[2] The amplitude of these oscillations is a crucial feature of the circadian system, reflecting the robustness of the clock. A dampened amplitude is associated with aging, mood disorders, and metabolic syndrome.[3] Therefore, small molecules that can enhance circadian amplitude are of significant interest for therapeutic development.

This compound: A Small Molecule Modulator of the CLOCK:BMAL1 Interaction

This compound is a small molecule that was identified through a structure-based molecular docking approach for its ability to bind to CLOCK and interfere with its interaction with BMAL1.[3][4] This targeted disruption of the positive arm of the circadian feedback loop has been shown to enhance the amplitude of cellular circadian rhythms.[3]

Mechanism of Action

This compound binds to a hollow region on the CLOCK protein, specifically between the α2 helix of the bHLH domain and the Hβ strand of the PAS-A domain.[3] This binding site is also utilized by Arg-126 of BMAL1, and thus this compound competitively inhibits the CLOCK:BMAL1 heterodimer formation.[3] The disruption of this interaction leads to a reduction in the nuclear translocation of CLOCK.[2][3] This, in turn, is proposed to stabilize the negative arm of the feedback loop, where PER and CRY proteins more effectively repress the diminished CLOCK:BMAL1 transactivation, resulting in an overall enhancement of the circadian amplitude.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on circadian rhythm amplitude and related molecular endpoints as reported in the literature.

Table 1: Effect of this compound on Bmal1-dLuc Circadian Amplitude in Cell Lines

| Cell Line | This compound Concentration (µM) | Amplitude Enhancement | Period Change | Reference |

| U2OS | 10 | >50% | No change | [5] |

| U2OS | 20 | Dose-dependent increase | No change | [5] |

| U2OS | 40 | Dose-dependent increase | No change | [5] |

| NIH 3T3 | 10-40 | Dose-dependent increase | No change | [5] |

Table 2: In Vivo Effects of this compound in Mice

| Parameter | Dosage | Effect | Reference |

| CLOCK protein levels (liver) | 25 mg/kg (i.p.) | Decreased | [2] |

| BMAL1 protein levels (liver) | 25 mg/kg (i.p.) | Unaltered | [2] |

| CRY1 protein levels (liver) | 25 mg/kg (i.p.) | Unaltered | [2] |

| Cry1 transcript levels (liver) | 25 mg/kg (i.p.) | Significantly changed | [5] |

Table 3: Effect of this compound on CLOCK:BMAL1 Interaction

| Assay | This compound Concentration (µM) | Reduction in Interaction | Reference |

| Co-immunoprecipitation | 10 | Noticeable reduction | [5] |

| Co-immunoprecipitation | 40 | Significant reduction | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in circadian rhythm amplitude.

Real-Time Monitoring of Circadian Rhythm in Cell Culture

This protocol describes the use of a Bmal1-dLuc reporter assay to measure the effect of this compound on circadian rhythm in U2OS or NIH 3T3 cells.

Materials:

-

U2OS or NIH 3T3 cells stably expressing a Bmal1-dLuciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dexamethasone

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Luciferin

-

Luminometer capable of long-term recording at 37°C

Procedure:

-

Cell Culture and Plating: Culture U2OS or NIH 3T3 Bmal1-dLuc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Plate cells in 35-mm dishes and grow to confluency.

-

Synchronization: To synchronize the circadian clocks of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.

-

Reporter Assay Initiation: After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with a recording medium containing 100 µM luciferin.

-

Baseline Recording: Place the culture dishes in a luminometer and record the bioluminescence for at least 48 hours to establish a baseline circadian rhythm.

-

This compound Treatment: Prepare serial dilutions of this compound in the recording medium. Without changing the medium, add the desired concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO vehicle control to the cells.

-

Data Acquisition and Analysis: Continue to record bioluminescence for an additional 4-6 days. Analyze the data to determine the period, phase, and amplitude of the circadian rhythm. Compare the amplitude of this compound-treated cells to the DMSO-treated controls.

Co-immunoprecipitation of CLOCK and BMAL1

This protocol details the procedure to assess the effect of this compound on the interaction between CLOCK and BMAL1.

Materials:

-

HEK293T cells

-

Plasmids encoding FLAG-tagged CLOCK and BMAL1

-

Transfection reagent

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Laemmli buffer

-

SDS-PAGE and Western blotting equipment

-

Anti-FLAG and anti-BMAL1 antibodies

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-tagged CLOCK and BMAL1 using a suitable transfection reagent.

-

Cell Lysis: After 24-48 hours, harvest the cells and lyse them in RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

This compound Incubation: Divide the cell lysate into aliquots and incubate with different concentrations of this compound (e.g., 10, 40 µM) or DMSO for a specified time at 4°C.

-

Immunoprecipitation: Add anti-FLAG M2 affinity gel to each lysate aliquot and incubate overnight at 4°C with gentle rotation to immunoprecipitate FLAG-CLOCK and any interacting proteins.

-

Washing: Pellet the affinity gel by centrifugation and wash it three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding Laemmli buffer and heating at 95°C for 5-7 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-FLAG and anti-BMAL1 antibodies to detect the immunoprecipitated CLOCK and co-immunoprecipitated BMAL1, respectively.

-

Quantification: Quantify the band intensities to determine the relative amount of BMAL1 that co-immunoprecipitated with CLOCK in the presence and absence of this compound.

Quantitative PCR (qPCR) for Circadian Gene Expression

This protocol is for measuring the effect of this compound on the transcript levels of core clock genes.

Materials:

-

U2OS cells

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green-based qPCR master mix

-

qPCR instrument

-

Primers for target genes (Cry1, Per2, Rev-erbα, Dbp) and a reference gene (PRLP0)

Procedure:

-

Cell Treatment: Treat confluent U2OS cells with the desired concentration of this compound or DMSO for the specified time points (e.g., 24, 30, 36, 42, 48 hours).

-

RNA Isolation: Harvest the cells at each time point and isolate total RNA using an RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers for the target and reference genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the DMSO-treated controls at each time point.

Conclusion and Future Directions

The small molecule this compound represents a valuable tool for dissecting the molecular mechanisms that regulate circadian rhythm amplitude. By specifically targeting the CLOCK:BMAL1 interaction, this compound provides a means to modulate the positive arm of the circadian feedback loop and enhance the robustness of the clock. The data presented herein demonstrates the dose-dependent efficacy of this compound in increasing circadian amplitude in vitro and its ability to modulate clock gene expression in vivo. The detailed experimental protocols provide a framework for researchers to further investigate the effects of this compound and similar compounds.

Future research should focus on the therapeutic potential of this compound and other amplitude-enhancing small molecules. Investigating the efficacy of these compounds in animal models of diseases associated with dampened circadian rhythms, such as metabolic syndrome and age-related disorders, will be a critical next step. Furthermore, a comprehensive analysis of the off-target effects and pharmacokinetic properties of this compound is necessary for its development as a potential therapeutic agent. The continued exploration of small molecule modulators of the circadian clock holds great promise for the treatment of a wide range of human diseases.

References

- 1. Frontiers | Clock-Enhancing Small Molecules and Potential Applications in Chronic Diseases and Aging [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets for small-molecule modulators of circadian clocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Therapeutic Potential of Small-Molecule Modulators of Circadian Systems | Annual Reviews [annualreviews.org]

The Core of the Clock: An In-depth Technical Guide to the Role of CLOCK in Regulating Clock-Controlled Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in a 24-hour rhythm. At the heart of this molecular machinery lies the transcription factor CLOCK (Circadian Locomotor Output Cycles Kaput), a pivotal component of the core transcriptional-translational feedback loop (TTFL) that drives the rhythmic expression of a vast network of clock-controlled genes (CCGs). This technical guide provides a comprehensive overview of the function of the CLOCK protein, its impact on downstream gene expression, the signaling pathways that modulate its activity, and the experimental methodologies used to investigate its role.

The Core Clock Machinery: The Transcriptional-Translational Feedback Loop

The fundamental mechanism of the circadian clock in mammals is a series of interconnected transcriptional-translational feedback loops. The primary loop involves the heterodimerization of two basic helix-loop-helix (bHLH)-PAS (Period-ARNT-Single-minded) domain-containing transcription factors: CLOCK and BMAL1 (Brain and Muscle ARNT-Like 1).[1][2]

This CLOCK:BMAL1 complex is the master activator of the circadian transcriptome, binding to E-box (Enhancer Box) cis-regulatory elements (CACGTG) in the promoters of a suite of clock-controlled genes.[3] Key targets of CLOCK:BMAL1 include the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes.[3]

Upon transcription and translation, the PER and CRY proteins accumulate in the cytoplasm, form heterodimers, and translocate back into the nucleus. There, they act as negative regulators, inhibiting the transcriptional activity of the CLOCK:BMAL1 complex, thereby repressing their own expression.[3][4] This negative feedback creates a rhythmic cycle of gene expression that is the basis of circadian timekeeping.

A secondary, interlocking feedback loop involves the CLOCK:BMAL1-mediated activation of the nuclear receptors Rev-erbα/β and Rorα/β/γ. These factors, in turn, regulate the rhythmic transcription of Bmal1 itself, with REV-ERBs acting as repressors and RORs as activators, thus adding another layer of stability and precision to the oscillator.[5]

Signaling Pathway of the Core Circadian Clock

Quantitative Impact of CLOCK on Clock-Controlled Genes

Mutations or knockout of the Clock gene have profound effects on the transcriptome, leading to altered expression levels and loss of rhythmicity for a multitude of genes. The ClockΔ19 mutant mouse, which harbors a dominant-negative mutation in the CLOCK protein, has been a valuable model for studying these effects.

| Gene | Organ/Cell Type | Change in Expression in ClockΔ19 Mutant | Reference |

| Per1 | Liver | Down-regulated, loss of rhythmicity | [6] |

| Per2 | Liver, Muscle | Down-regulated, loss of rhythmicity | [6] |

| Cry1 | Liver | Down-regulated, loss of rhythmicity | [6] |

| Cry2 | Liver | Down-regulated, loss of rhythmicity | [6] |

| Dbp | Liver | Down-regulated, loss of rhythmicity | [6] |

| Rev-erbα (Nr1d1) | Liver | Down-regulated | [7] |

| c-myc | SCN | Up-regulated | [6] |

| p21 | SCN | Up-regulated | [6] |

| Wee1 | SCN | Down-regulated | [6] |

| miR-195 | Liver | Up-regulated | [7] |

| miR-340 | Liver | Up-regulated | [7] |

Table 1: Examples of Altered Gene Expression in ClockΔ19 Mutant Mice. This table summarizes the observed changes in the expression of several key clock-controlled genes in the livers and suprachiasmatic nucleus (SCN) of ClockΔ19 mutant mice compared to wild-type controls.

Post-Translational Modifications of CLOCK: Fine-Tuning the Clockwork

The activity of the CLOCK protein is not solely dependent on its expression level but is also intricately regulated by a variety of post-translational modifications (PTMs). These modifications influence its stability, subcellular localization, DNA binding affinity, and interaction with other proteins, thereby providing multiple layers of control over the circadian oscillator.

Phosphorylation

Phosphorylation is a key PTM that governs the daily cycle of CLOCK activity. Several kinases have been implicated in the phosphorylation of CLOCK at different sites, leading to distinct functional outcomes.

-

Casein Kinase 1 delta/epsilon (CK1δ/ε): These kinases are central to the regulation of the circadian period. While their primary role is in phosphorylating PER proteins to regulate their stability and nuclear entry, they also contribute to the overall phosphorylation status of the CLOCK:BMAL1 complex.

-

Glycogen Synthase Kinase 3 beta (GSK3β): GSK3β-mediated phosphorylation of CLOCK has been linked to its degradation, thus playing a role in the termination of the transcriptional activation phase.[8]

-

c-Jun N-terminal Kinase (JNK): JNK can phosphorylate CLOCK, which appears to enhance its stability and transcriptional activity.[8]

Acetylation and Deacetylation

The histone acetyltransferase (HAT) activity of CLOCK itself is a critical feature of its function. CLOCK can auto-acetylate and also acetylate its partner, BMAL1. This acetylation is crucial for the recruitment of transcriptional coactivators, such as CBP/p300, and for opening up chromatin to facilitate transcription.

The acetylation state of the CLOCK:BMAL1 complex is dynamically regulated by deacetylases, most notably Sirtuin 1 (SIRT1) . SIRT1 is an NAD+-dependent deacetylase that deacetylates BMAL1 and histones, leading to the repression of CLOCK:BMAL1 transcriptional activity.[3] This links the circadian clock to the metabolic state of the cell, as the activity of SIRT1 is dependent on the cellular NAD+/NADH ratio.

Ubiquitination and Sumoylation

Ubiquitination marks proteins for degradation by the proteasome and is a key mechanism for terminating the activity of clock proteins. The F-box protein FBXL3 is an E3 ubiquitin ligase that targets the CRY proteins for degradation, and its activity is crucial for defining the period of the circadian clock. While direct ubiquitination of CLOCK is also known to occur, the specific E3 ligases involved are still being fully elucidated.

SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, has also been shown to modify CLOCK and BMAL1, influencing their transcriptional activity and stability.[8]

Experimental Protocols for Studying CLOCK Function

A variety of molecular and cellular techniques are employed to investigate the function of the CLOCK protein and its role in the circadian clock.

Luciferase Reporter Assay for Circadian Rhythm Monitoring

This assay is a cornerstone of circadian biology research, allowing for real-time, longitudinal monitoring of gene expression in living cells or tissues.

Principle: A firefly luciferase reporter gene is placed under the control of a circadian promoter, such as the Per2 promoter. The rhythmic activation of the promoter by the CLOCK:BMAL1 complex drives the expression of luciferase, which, in the presence of its substrate luciferin, produces a measurable light output that oscillates with a circadian period.[9][10]

Detailed Protocol:

-

Construct Generation: Clone the promoter of a clock-controlled gene of interest (e.g., a ~2kb fragment of the Per2 promoter containing E-box elements) upstream of a destabilized firefly luciferase gene in a suitable expression vector. Lentiviral vectors are often used for stable integration into the host cell genome.[10]

-

Cell Line Generation: Transfect or transduce the reporter construct into a suitable cell line (e.g., U2OS, NIH3T3, or primary fibroblasts). Select for stably transfected cells using an appropriate antibiotic resistance marker.

-

Synchronization: Plate the reporter cells in a 35 mm dish and grow to confluency. To synchronize the circadian clocks of the cell population, treat with a synchronizing agent such as dexamethasone (100 nM for 1-2 hours) or forskolin (10 µM for 1-2 hours).[10]

-

Bioluminescence Recording: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin. Place the dish in a light-tight, temperature-controlled (37°C) luminometer (e.g., a LumiCycle or a plate-based reader). Record bioluminescence at regular intervals (e.g., every 10 minutes) for several days.

-

Data Analysis: The resulting time-series data can be analyzed using software packages like the LumiCycle analysis software or custom scripts in R or MATLAB. The data is typically detrended to remove baseline drifts, and then the period, phase, and amplitude of the oscillations are determined using methods such as Fourier analysis or cosine wave fitting.

Co-Immunoprecipitation (Co-IP) to Detect CLOCK-BMAL1 Interaction

Co-IP is a powerful technique to study protein-protein interactions in vivo.

Principle: An antibody specific to a "bait" protein (e.g., CLOCK) is used to pull down the bait protein from a cell lysate. If another protein (the "prey," e.g., BMAL1) interacts with the bait, it will also be pulled down and can be detected by Western blotting.

Detailed Protocol:

-

Cell Lysis: Culture cells (e.g., HEK293T cells overexpressing tagged CLOCK and BMAL1, or a cell line endogenously expressing these proteins) and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease and phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the bait protein (e.g., anti-CLOCK antibody) or an antibody against an epitope tag (e.g., anti-FLAG if using FLAG-tagged CLOCK) for several hours at 4°C. Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (CLOCK) and the prey (BMAL1) proteins. The presence of a band for BMAL1 in the CLOCK immunoprecipitate indicates an interaction.

Chromatin Immunoprecipitation (ChIP) for CLOCK Binding Sites

ChIP is used to identify the genomic regions where a protein of interest, such as CLOCK, binds.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

Detailed Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against CLOCK overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Analysis: The purified DNA can be analyzed by qPCR using primers specific for known or putative CLOCK binding sites, or by preparing a library for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

CLOCK's Interaction with Other Signaling Pathways

The circadian clock does not operate in isolation but is intricately connected with other major cellular signaling pathways. CLOCK, as a central component of the clock, plays a key role in these interactions.

-

Metabolic Pathways: As mentioned earlier, the interaction with SIRT1 provides a direct link between the clock and cellular metabolism. Furthermore, many of the clock-controlled genes regulated by CLOCK are involved in metabolic processes, including glucose and lipid metabolism.

-

PI3K-Akt and MAPK Pathways: There is growing evidence for crosstalk between the circadian clock and the PI3K-Akt and MAPK signaling pathways. These pathways are involved in cell growth, proliferation, and survival, and their regulation by the clock has important implications for diseases such as cancer. For instance, some studies suggest that CLOCK can influence the activity of these pathways, and in turn, signals from these pathways can modulate clock function.

Conclusion

The CLOCK protein is a master regulator of the circadian transcriptome, driving the rhythmic expression of a vast array of clock-controlled genes that govern fundamental physiological processes. Its activity is finely tuned by a complex interplay of protein-protein interactions and post-translational modifications, which integrate signals from various cellular pathways. A thorough understanding of the molecular mechanisms underlying CLOCK function is crucial for developing novel therapeutic strategies for a wide range of pathologies associated with circadian disruption, including metabolic disorders, cancer, and neurodegenerative diseases. The experimental approaches detailed in this guide provide a robust framework for further elucidating the intricate role of CLOCK in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. CLOCK - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. The Drosophila circadian clock gene cycle controls the development of clock neurons | PLOS Genetics [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. alternative-splicing-of-clock-transcript-mediates-the-response-of-circadian-clocks-to-temperature-changes - Ask this paper | Bohrium [bohrium.com]

- 9. Video: Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]

- 10. biorxiv.org [biorxiv.org]

CLK8: A Chemical Probe for Modulating Circadian Rhythm Amplitude

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CLK8, a selective small molecule inhibitor of the core circadian clock protein CLOCK. This compound serves as a valuable chemical probe for investigating the molecular mechanisms of the circadian clock and for exploring therapeutic strategies related to circadian rhythm disruptions. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its use, and provides visualizations of its effects on circadian signaling pathways.

Introduction to this compound

This compound is a specific, cell-permeable small molecule that was identified through a structure-based virtual screen for compounds that bind to the CLOCK protein[1][2]. It has been characterized as a potent tool for modulating the amplitude of circadian rhythms without significantly altering their period length[1][2]. This unique property distinguishes it from other circadian-modulating compounds and makes it an ideal probe for studying the specific roles of the CLOCK:BMAL1 transcriptional activator complex in the maintenance of robust circadian oscillations.

Mechanism of Action

The core of the mammalian circadian clock is a transcription-translation feedback loop. The heterodimeric transcription factor composed of CLOCK and BMAL1 proteins is a central component of this machinery. This complex drives the rhythmic expression of a wide array of genes, including the Period (Per) and Cryptochrome (Cry) genes, which in turn act as repressors of CLOCK:BMAL1 activity, thus forming a negative feedback loop[3].

This compound exerts its effects by directly targeting the CLOCK protein. Its mechanism of action involves:

-

Disruption of the CLOCK:BMAL1 Interaction: this compound binds to CLOCK in a manner that interferes with its ability to heterodimerize with its essential partner, BMAL1[1][2][4][5][6].

-

Inhibition of CLOCK Nuclear Translocation: By disrupting the CLOCK:BMAL1 complex, this compound prevents the efficient nuclear translocation of CLOCK[1][4][7]. This sequesters CLOCK in the cytoplasm, reducing its availability to drive the transcription of target genes in the nucleus.

-

Amplitude Enhancement: The reduction in nuclear CLOCK leads to a decrease in the transcriptional activity of the CLOCK:BMAL1 complex. This results in an overall enhancement of the amplitude of circadian oscillations of clock-controlled genes, such as Bmal1[1][7].

The following diagram illustrates the core circadian feedback loop and the point of intervention for this compound.

Caption: Mechanism of action of this compound on the core circadian clock machinery.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related, but distinct, chemical probe, PF-4800567.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Cell Line / Animal Model | Reference |

| Effective Concentration (Amplitude Enhancement) | 10-40 µM | U2OS, NIH 3T3 | [4] |

| Concentration for Nuclear Localization Assay | 20 µM | U2OS | [4] |

| In Vivo Dose (i.p.) | 25 mg/kg | C57BL/6J mice | [1][7] |

| Effect on CLOCK Protein Levels (Mouse Liver) | Decrease in nuclear fraction | C57BL/6J mice | [1][4] |

| Effect on BMAL1 and CRY1 Protein Levels (Mouse Liver) | No significant change | C57BL/6J mice | [1][4] |

Table 2: Comparative Activity of Circadian Probes

| Compound | Target | IC₅₀ | Effect on Circadian Period | Reference |

| This compound | CLOCK | - | No significant change | [1][4] |

| PF-4800567 | CK1ε | 32 nM | Minimal effect | [8] |

| PF-670462 | CK1δ/ε | - | Robust period lengthening | [8] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Real-time Monitoring of Circadian Rhythm in Cell Culture

This protocol describes the use of a luciferase reporter assay to monitor the effect of this compound on circadian oscillations in U2OS cells stably expressing a Bmal1-dLuc reporter construct.

Materials:

-

U2OS cells stably expressing Bmal1-dLuc

-

DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

-

Dexamethasone

-

This compound (dissolved in DMSO)

-

Luciferin

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Plate U2OS-Bmal1-dLuc cells in a 35-mm dish and grow to confluency.

-

Synchronization: Synchronize the cells by treating with 100 nM dexamethasone for 2 hours.

-

This compound Treatment: After synchronization, replace the medium with fresh recording medium containing the desired concentration of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control. Add 0.1 mM luciferin to the medium.

-

Bioluminescence Recording: Immediately place the dish in a luminometer and record bioluminescence at 37°C for 4-6 days.

-

Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm.

Caption: Workflow for real-time monitoring of circadian rhythms in cultured cells.

CLOCK Nuclear Translocation Assay

This protocol details the investigation of this compound's effect on the subcellular localization of the CLOCK protein.

Materials:

-

U2OS cells

-

DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

Cell fractionation kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-CLOCK, anti-Histone H3 (nuclear marker), anti-Tubulin (cytoplasmic marker)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture U2OS cells to ~80% confluency and treat with 20 µM this compound or DMSO for 48 hours.

-

Cell Lysis and Fractionation: Harvest the cells and perform cellular fractionation to separate the nuclear and cytoplasmic components according to the manufacturer's protocol of the cell fractionation kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.

-

Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against CLOCK, Histone H3, and Tubulin.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the relative abundance of CLOCK in the nuclear and cytoplasmic fractions.

References

- 1. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. CLOCK inhibitor this compound | CLOCK inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

The Impact of CLK8 on PER and CRY Protein Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian clock is an intricate molecular mechanism that orchestrates a multitude of physiological processes in a roughly 24-hour cycle. The core of this clock is a transcription-translation feedback loop involving a set of key proteins, including the transcriptional activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY). The small molecule CLK8 has been identified as a specific inhibitor of the CLOCK protein. This technical guide provides an in-depth analysis of the effects of this compound on the protein levels of PER and CRY, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Contrary to a direct effect on their stability, evidence suggests that this compound does not significantly alter the total cellular protein abundance of PER and CRY. Instead, its mechanism of action through the disruption of the CLOCK-BMAL1 heterodimer leads to a stabilization of the negative feedback loop, thereby enhancing the amplitude of the circadian rhythm.

Quantitative Analysis of PER and CRY Protein Levels in Response to this compound

Studies investigating the effect of this compound on the core clock machinery have demonstrated that this CLOCK inhibitor does not directly impact the protein levels of the negative feedback loop components, PER and CRY. Western blot analyses from key studies indicate that the abundance of both PER2 and CRY1 proteins remains comparable in the presence or absence of this compound.

| Cell Line | Treatment | Protein | Change in Protein Level | Reference |

| U2OS | This compound (20 µM) | PER2 | No significant change observed | [1] |

| U2OS | This compound (20 µM) | CRY1 | No significant change observed | [1] |

| U2OS | This compound (Time-course) | PER2 | Comparable levels to control | [1] |

| U2OS | This compound (Time-course) | CRY1 | Comparable levels to control | [1] |

Table 1: Summary of Quantitative Western Blot Data on PER and CRY Protein Levels. This table summarizes the findings from Western blot experiments, indicating a lack of significant change in PER2 and CRY1 protein levels upon treatment with this compound. The data is based on the visual inspection of Western blot figures from the cited literature, as no specific densitometry values were provided in the publication.

Experimental Protocols

Cell Culture and Synchronization

-

Cell Line: Human osteosarcoma (U2OS) cells are commonly used for in vitro circadian rhythm studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Synchronization: To synchronize the circadian clocks of the cell population, U2OS cells are treated with 100 nM dexamethasone for 2 hours. Following the 2-hour treatment, the dexamethasone-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) before adding fresh culture medium. This synchronization sets the start of the circadian cycle (time 0).

Western Blotting for PER and CRY Protein Level Analysis

-

Cell Lysis: At the indicated time points after synchronization and treatment with either DMSO (vehicle control) or this compound, cells are harvested and lysed. A common lysis buffer consists of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Electrotransfer: Equal amounts of total protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for PER2 and CRY1. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.

Mammalian Two-Hybrid Assay for CLOCK-BMAL1 Interaction

-

Principle: This assay is used to investigate the effect of this compound on the interaction between CLOCK and BMAL1 in living cells. The system typically uses two hybrid proteins: one with the GAL4 DNA-binding domain fused to CLOCK and the other with the VP16 activation domain fused to BMAL1. When CLOCK and BMAL1 interact, the GAL4-DBD and VP16-AD are brought into proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).

-

Procedure:

-

HEK293T cells are co-transfected with plasmids encoding GAL4-CLOCK, VP16-BMAL1, and the GAL4-responsive luciferase reporter.

-

The transfected cells are then treated with various concentrations of this compound or DMSO.

-

After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates a disruption of the CLOCK-BMAL1 interaction.

-

Signaling Pathways and Experimental Workflows

The Core Circadian Clock Feedback Loop and the Effect of this compound

The core of the mammalian circadian clock is a negative feedback loop. The CLOCK and BMAL1 proteins form a heterodimer that binds to E-box elements in the promoters of the Per and Cry genes, activating their transcription. The resulting PER and CRY proteins then heterodimerize in the cytoplasm, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus repressing their own transcription. This cycle takes approximately 24 hours to complete.